molecular formula C11H10N4S2 B11711589 3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione

3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione

Cat. No.: B11711589
M. Wt: 262.4 g/mol
InChI Key: IAYZBUZYCSYIJC-UHFFFAOYSA-N
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Description

3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-mercaptoquinazoline with ethyl hydrazinecarboxylate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted triazoloquinazolines with various functional groups

Scientific Research Applications

3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and disrupting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b]quinazoline: Another triazoloquinazoline derivative with similar biological activities.

    1,2,4-triazolo[4,3-a]quinazoline:

    1,2,3-triazolo[4,3-b]quinazoline: A related compound with a different triazole ring fusion pattern.

Uniqueness

3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is unique due to its specific ring fusion pattern and the presence of the dithione functional group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H10N4S2

Molecular Weight

262.4 g/mol

IUPAC Name

3-ethyl-1H-[1,2,4]triazolo[5,1-b]quinazoline-2,9-dithione

InChI

InChI=1S/C11H10N4S2/c1-2-14-10-12-8-6-4-3-5-7(8)9(16)15(10)13-11(14)17/h3-6H,2H2,1H3,(H,13,17)

InChI Key

IAYZBUZYCSYIJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)NN2C1=NC3=CC=CC=C3C2=S

Origin of Product

United States

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